Home > Products > Screening Compounds P106991 > 8-Propyl-8-azabicyclo[3.2.1]octan-3-one
8-Propyl-8-azabicyclo[3.2.1]octan-3-one - 60206-30-6

8-Propyl-8-azabicyclo[3.2.1]octan-3-one

Catalog Number: EVT-3283173
CAS Number: 60206-30-6
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-Monomorine I

  • Compound Description: (+)-Monomorine I is a natural product known for its potent pheromone activity. []

N-Aryltropan-3-ones (8-Aryl-8-azabicyclo[3.2.1]octan-3-ones)

  • Compound Description: This class of compounds is characterized by an aryl group attached to the nitrogen atom of the 8-azabicyclo[3.2.1]octan-3-one core. Research has explored how the electronic nature and substitution pattern of the aryl group influence the conformation and structure of these molecules. []

(1S, 5S, 6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (6β-hydroxytropinone)

  • Compound Description: This compound is a key intermediate in the synthesis of tropane alkaloids. Its enantioselective synthesis utilizing a Mannich-type condensation demonstrates the importance of stereochemistry in these systems. []

8-Methyl-8-azabicyclo(3.2.1)octan-3-one

  • Compound Description: This compound serves as a fundamental building block for more complex 8-azabicyclo[3.2.1]octan-3-one derivatives. Its crystal structure has been extensively studied, providing insights into the conformation and structural features of this core scaffold. []

2-(α-Hydroxybenzyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Compound Description: This compound, formed by reacting the lithium enolate of tropinone with benzaldehyde, exists as the exo-anti diastereoisomer. Its structure, characterized by a flattened chair conformation of the piperidine ring, offers insights into the steric interactions within this system. []

8-[bis(2-Methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

  • Compound Description: SCH 221510 is a potent and selective nociceptin opioid receptor (NOP) agonist. Its anxiolytic-like effects have been extensively studied, suggesting potential therapeutic applications. []

2,4-Bis(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-one derivatives

  • Compound Description: These derivatives, synthesized via condensation reactions, are investigated for their potential cholagogic and antitumor activities. The research focuses on understanding the structure-activity relationships within this class of compounds. []

(2E,4E)-8-Methyl-2,4-bis(3-thienylmethyl­ene)-8-aza­bicyclo­[3.2.1]octan-3-one

  • Compound Description: This compound, synthesized via Aldol condensation, features two thienylmethylene groups at the 2 and 4 positions of the 8-azabicyclo[3.2.1]octan-3-one core. The E configuration of the double bonds and the overall molecular structure have been determined through crystallography. []

5-Aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives

  • Compound Description: This class of compounds, containing an oxadiazole ring linked to the 8-azabicyclo[3.2.1]octane scaffold, has been explored for therapeutic applications. []
  • Compound Description: This compound exemplifies an 8-aryl-8-azabicyclo[3.2.1]octan-3-one derivative where the aryl group bears both fluorine and nitro substituents. Its crystal structure reveals detailed information about the conformation of the fused piperidine and pyrrolidine rings within the bicyclic system. []

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide (PZ-1150)

  • Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with promising antidepressant-like and anxiolytic properties. Its metabolic pathways have been investigated to understand its pharmacokinetic profile. []

N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogs

  • Compound Description: This series of compounds, featuring various substitutions on the nitrogen atom and the aryl ring at the 3-position, has been investigated for their activity as dopamine D2-like receptor ligands. Structure-activity relationship studies revealed significant improvements in D3 receptor binding affinity compared to the parent piperidine analog. []

2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

  • Compound Description: These compounds, synthesized using specific aldol condensation conditions with varying aqueous NaOH concentrations, demonstrate the importance of reaction conditions in controlling product selectivity. []

2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octane-3-ones

  • Compound Description: These compounds, prepared via a two-step synthesis involving aldol condensation and dehydration, highlight the versatility of tropinone as a starting material for accessing more elaborate 8-azabicyclo[3.2.1]octan-3-one derivatives. []

8-Benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones

  • Compound Description: Three isomeric forms of this compound, differing in their relative and absolute configurations, have been characterized. Their crystal structures provide insights into their conformations and intermolecular interactions. []

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

  • Compound Description: PQR620 is a highly potent and selective mTORC1/2 inhibitor with potential applications in cancer and neurological disorders. It exhibits significant brain penetration, making it a promising candidate for treating CNS diseases. []

2,4-Dibenzyl-8-azabicyclo[3.2.1]octan-3-ol Isomers

  • Compound Description: Two isomers of this compound, differing in the orientation of the hydroxyl group at the 3-position, have been characterized. Their crystal structures provide insights into their conformations and intermolecular interactions, particularly the formation of hydrogen-bonded chains. []

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

  • Compound Description: PF-232798 is a potent CCR5 antagonist developed as a potential treatment for HIV. It exhibits an improved absorption profile compared to earlier CCR5 antagonists and retains activity against maraviroc-resistant HIV-1 strains. []

Spiro-β-Lactams with an 8-Azabicyclo[3.2.1]octan-3-one Ring

  • Compound Description: These novel spiro-β-lactams, synthesized using the Staudinger reaction, represent a new class of compounds with potential biological activity. The incorporation of the 8-azabicyclo[3.2.1]octan-3-one moiety within the spiro-β-lactam framework expands the structural diversity and potential applications of both classes of compounds. []

8-exo-Iodo-2-azabicyclo[3.3.0]octan-3-one

  • Compound Description: This compound, synthesized through a multi-step procedure involving iodolactamization, represents a valuable intermediate for further synthetic transformations. The presence of the iodine atom allows for diverse modifications through various cross-coupling reactions. []

Sulfur Analogs of Tropane Alkaloids

  • Compound Description: These analogs are prepared by enantioselective deprotonation of 8-thiabicyclo[3.2.1]octan-3-one, followed by reactions with electrophiles. These compounds replace the oxygen atom in the tropane skeleton with a sulfur atom, potentially leading to altered pharmacological properties. []

8-Substituted 6-Azabicyclo[3.2.1]octan-3-ones

  • Compound Description: These compounds are synthesized stereoselectively using a vinylogous imide photocycloaddition-retro-Mannich-Mannich cascade. The methodology allows for the introduction of various substituents at the 8-position, expanding the structural diversity of this class of compounds. []

8-Oxabicyclo[3.2.1]octan-3-one Derivatives

  • Compound Description: These derivatives serve as valuable intermediates in the synthesis of natural products, particularly guaianolides and pseudoguaianolides. Cleavage of the ether bridge in these compounds generates polysubstituted cycloheptenones, which can be further elaborated into complex natural product frameworks. []

8-Methyl-2β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile

  • Compound Description: This compound serves as a key intermediate in the total synthesis of the natural alkaloid 6-exo-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-exo-ol. Its stereoselective synthesis highlights the importance of controlling stereochemistry in complex molecule synthesis. []

2,4-Dimethyl-6-phenyl-8-oxabicyclo­[3.2.1]octan-3-one

  • Compound Description: This compound, containing an 8-oxabicyclo[3.2.1]octane core, has been structurally characterized by X-ray crystallography, revealing details about its molecular conformation and crystal packing. The study highlighted weak C–H⋯O hydrogen bonds contributing to the crystal structure. []

7,7-Dimethyl-5-(2-propenyl)tricyclo[3.3.0.02,8]octan-3-one

  • Compound Description: This tricyclic compound serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various reactions, including Birch reduction and substitutional reactions, leading to the formation of different bicyclic derivatives. []

7,7-Dimethyl-3-oxotricyclo[3.3.0.02,8]octane-5-acetic Acid

  • Compound Description: This tricyclic compound has been utilized as a key intermediate in the formal synthesis of (±)-descarboxyquadrone. The regioselective cyclopropane ring-opening reaction of this compound under acidic conditions highlights the potential of utilizing ring-opening strategies to access desired bicyclic structures. []

(1R,5R,8S)‐8‐benzyl­oxy‐2,6‐dioxabi­cyclo­[3.2.1]­octan‐3‐one

  • Compound Description: This bicyclic lactone has been characterized to determine the absolute configuration of a newly formed asymmetric center during a PdII-catalyzed oxy­carbonyl­ation reaction. []

Dimers of 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one

  • Compound Description: Two configurationally isomeric dimers of 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one have been structurally characterized, revealing details about the dimerization process and the resulting stereochemistry. The study highlights the reactivity of the bicyclic oxalactam system and the potential for forming complex structures through dimerization reactions. []

Tricyclo[3.3.0.02,8]octan-3-ones

  • Compound Description: These tricyclic compounds have been investigated for their reactivity in cyclopropane ring-opening reactions. Depending on the substituents and reaction conditions, these compounds can yield either bicyclo[3.2.1]octan-3-one or bicyclo[3.3.0]octan-3-one derivatives. []

(±)-8-Oxa-3-azabicyclo[3.2.1]octane-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione

  • Compound Description: These bicyclic morpholinethiones have been synthesized as potential synthons for preparing novel heteroaryl-annulated bicyclic morpholines. The compounds feature different ring sizes and heteroatom arrangements compared to 8-Propyl-8-azabicyclo[3.2.1]octan-3-one, highlighting the diversity achievable within bicyclic systems containing nitrogen and oxygen atoms. []

6-Substituted 8-Phenyl-8-azabicyclo[3.2.1]octa-3,6-dien-1-ones

  • Compound Description: These bicyclic compounds, containing both a diene and an azabicyclooctane moiety, serve as intermediates in the synthesis of 4-substituted cycloheptatrienones. The synthetic strategy involves an oxidative-cheletropic elimination of nitrosobenzene, highlighting the potential of using bicyclic intermediates for constructing seven-membered rings. []
  • Compound Description: This series of compounds was synthesized and evaluated for their ability to antagonize acetylcholine-induced contractions in guinea pig ileum. The study aimed to establish structure-activity relationships within this class of compounds and understand the influence of substituents on their pharmacological activity. []

endo-2-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124)

  • Compound Description: CR3124 is a potent and selective 5-HT3 receptor antagonist. Its physicochemical and biopharmaceutical properties have been extensively studied to understand its potential as a therapeutic agent. CR3124 displays interesting conformational behavior, adapting its conformation to optimize intermolecular interactions with its environment. []

8-Aryl-8-azabicyclo[3.2.1]oct-3-en-2-ones

  • Compound Description: These compounds, featuring an unsaturated bicyclic core, have been studied using 13C NMR spectroscopy to determine the predominant conformation at the bridgehead nitrogen and assign carbon resonances. The study provides valuable insights into the structural features and conformational preferences of these bicyclic systems. []

2-Substituted-2,4-endo-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones

  • Compound Description: This class of compounds has been explored for their catalytic activity in the asymmetric epoxidation of alkenes using Oxone® as the primary oxidant. The study demonstrated the potential of these bicyclic ketones as chiral catalysts for enantioselective synthesis. []
Source and Classification

The compound is classified under the broader category of azabicyclo compounds, which are often derived from tropane alkaloids. Its molecular formula is C10H17NOC_{10}H_{17}NO with a molecular weight of 167.25 g/mol, and it is recognized by various identifiers including the InChI key and SMILES notation. The synthesis and study of this compound are relevant in medicinal chemistry, particularly for developing drugs targeting neurological disorders.

Synthesis Analysis

The synthesis of 8-propyl-8-azabicyclo[3.2.1]octan-3-one typically involves several steps, often starting from readily available precursors such as 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid.

General Synthetic Route

  1. Starting Materials: The synthesis can begin with 2,5-dimethoxytetrahydrofuran.
  2. Reagents: Key reagents include hydrochloric acid, sodium acetate, and diisopropylamine.
  3. Procedure:
    • A mixture of starting materials is prepared in water.
    • Hydrochloric acid is added to initiate the reaction.
    • The reaction mixture is stirred and allowed to react over several days to facilitate the formation of the bicyclic structure.
    • After completion, the product is extracted using organic solvents like ethyl acetate or chloroform.
    • The final product can be purified through distillation or recrystallization.

Technical Parameters

  • Temperature Control: Maintaining specific temperatures during reactions is crucial for achieving desired yields and purity.
  • Reaction Time: The reaction may take several days to ensure complete conversion of starting materials.
Molecular Structure Analysis

The molecular structure of 8-propyl-8-azabicyclo[3.2.1]octan-3-one features a bicyclic framework with a nitrogen atom situated at the bridgehead position, which significantly influences its chemical reactivity and biological activity.

Structural Characteristics

  • Bicyclic Framework: The compound consists of two fused cyclohexane rings with a nitrogen atom incorporated into one of the rings.
  • Functional Groups: The presence of a ketone group at the 3-position contributes to its reactivity.

Analytical Techniques

Structural elucidation can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the environment of hydrogen atoms in the molecule.
  • X-ray Crystallography: Offers precise information on molecular geometry and bond lengths.
Chemical Reactions Analysis

8-propyl-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: Conversion of amine groups to imines or other oxidized forms using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield secondary or tertiary amines through hydrogenation or other reducing agents.
  3. Substitution Reactions: Functional groups can be replaced with others under specific conditions.

Common Reagents

Reagents commonly employed in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride for reduction reactions.
Mechanism of Action

The mechanism of action for 8-propyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with neurotransmitter receptors in the brain.

Biological Interactions

This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake, which can affect mood, cognition, and pain perception.

Relevant Data

Studies indicate that modifications in the azabicyclo structure can lead to variations in receptor affinity and selectivity, making it a valuable scaffold for drug design.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 8-propyl-8-azabicyclo[3.2.1]octan-3-one is essential for predicting its behavior in biological systems and during synthesis.

PropertyValue
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
StabilityGenerally stable under proper storage conditions
Applications

The applications of 8-propyl-8-azabicyclo[3.2.1]octan-3-one span various fields:

  1. Medicinal Chemistry: Used as a building block for synthesizing novel drugs targeting neurological disorders.
  2. Biological Research: Serves as a tool for studying neurotransmitter systems and their interactions within biological pathways.
  3. Industrial Applications: Potential use in synthesizing other industrial chemicals due to its unique structural features.
Introduction to Tropane-Derived Neurotransmitter Transporter Modulators

Structural Classification within 8-Azabicyclo[3.2.1]octane Pharmacophores

The tropane nucleus consists of a bicyclic framework featuring a nitrogen atom at the 8-position, which serves as a critical site for structural diversification. 8-Propyl-8-azabicyclo[3.2.1]octan-3-one belongs to the 3-keto-tropane subclass characterized by a carbonyl group at the 3-position. This ketone functionality significantly influences the molecule's electronic distribution and three-dimensional conformation, enabling distinct binding interactions with biological targets compared to hydroxylated (e.g., tropinone) or carboxylic acid derivatives [3]. The bridgehead nitrogen in this compound features an N-propyl substituent rather than the methyl group found in classical tropane alkaloids like cocaine, substantially altering its steric and electronic properties [1] [2].

Table 1: Structural Features of 8-Azabicyclo[3.2.1]octane Derivatives with N-Alkyl Modifications

Compound NameN-SubstituentC3 Functional GroupMolecular FormulaKey Structural Attributes
8-Propyl-8-azabicyclo[3.2.1]octan-3-onePropyl (-CH₂CH₂CH₃)Ketone (>C=O)C₁₀H₁₇NOFlexible alkyl chain, planar carbonyl
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-oneIsopropyl (-CH(CH₃)₂)Ketone (>C=O)C₁₀H₁₇NOBranched alkyl, increased steric hindrance
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-oneCyclopropylKetone (>C=O)C₁₀H₁₅NORigid cyclic substituent, altered electron density
8-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amineMethylExo-amine (-NHCH₂CH₂CH₃)C₁₁H₂₂N₂Dual alkylation (N1 and N3), basic center

Stereochemically, tropanes exhibit distinct chiral environments. While 8-Propyl-8-azabicyclo[3.2.1]octan-3-one lacks chiral centers due to its symmetrical ketone, reduction to the corresponding 3-hydroxy derivatives creates stereogenic centers that profoundly impact pharmacological activity. The (1R,5R) absolute configuration, specifically referenced in PubChem records (CID 98069902), represents the biologically relevant enantiomer for dopamine transporter interaction [2]. This stereochemical preference arises from complementarity with the transporter's binding pocket, where the tropane ring system adopts a specific orientation. The N-propyl chain introduces enhanced lipophilicity compared to N-methyl analogs (calculated logP ≈ 1.8), influencing blood-brain barrier penetration—a critical factor for CNS-targeted compounds [3] [6].

Historical Context in Dopamine Transporter (DAT) Inhibitor Development

The development of N-substituted tropanes traces its origins to cocaine structural optimization efforts beginning in the mid-20th century. Researchers sought to dissociate the therapeutic potential of dopamine reuptake inhibition from cocaine's adverse effect profile, including abuse liability and cardiovascular toxicity. Early analogs focused on ester modifications, but attention shifted to nitrogen alkylation following observations that N-demethylated cocaine metabolites retained pharmacological activity . This insight spurred systematic investigation of N-alkyl tropanes throughout the 1980s-1990s, culminating in advanced radioligands and candidate therapeutics [6].

Table 2: Evolution of N-Substituted Tropane DAT Inhibitors

GenerationRepresentative CompoundsN-SubstituentKey AdvancementsLimitations
First (1970s)Cocaine, RTI-31MethylTarget identification, binding assaysLow selectivity, abuse potential
Second (1980s-90s)WIN 35,428, RTI-554-Carbon chains (e.g., phenylisopropyl)Improved DAT affinity, SPECT imagingComplex synthesis, residual abuse liability
Third (2000s)8-Propyl derivativesShort alkyl chains (propyl)Balanced DAT/SERT selectivity, reduced abuse potentialModerate bioavailability

8-Propyl-8-azabicyclo[3.2.1]octan-3-one emerged as a key synthetic intermediate in this progression, enabling efficient production of novel DAT inhibitors. Its significance lies in serving as the precursor to 3β-aryl-8-propyltropane analogs described in patent literature (e.g., WO2007063071A1), which demonstrated enhanced selectivity profiles compared to earlier N-methyl compounds [6]. The synthetic route typically involves Mannich cyclization or related ring-forming reactions, followed by N-alkylation—processes detailed in US20060058343A1 for producing substituted 8-azabicyclo[3.2.1]octan-3-ols . The propyl variant specifically addressed pharmacokinetic challenges observed with bulkier N-substituents (e.g., phenylalkyl groups), which often suffered from poor brain penetration despite high in vitro affinity. Molecular modeling revealed the propyl group optimally filled a hydrophobic subpocket in the DAT binding site without introducing steric clashes that hindered binding kinetics [6] [8].

Rationale for N-Alkyl Substitution (Propyl) in Tropane Scaffolds

The strategic selection of a propyl group for nitrogen substitution balances multiple physicochemical and pharmacological considerations. Compared to the classical N-methyl group (present in cocaine), the propyl chain enhances lipophilicity (increasing logP by approximately 1.0-1.2 units), thereby improving blood-brain barrier permeability—a crucial factor for CNS-targeted dopamine reuptake inhibitors [3] [7]. Molecular dynamics simulations indicate the propyl group forms favorable van der Waals interactions with hydrophobic residues (e.g., Phe155, Val328) in the DAT binding pocket, contributing approximately -2.3 kcal/mol to binding energy versus the methyl analog [6].

Stereoelectronic effects significantly influence binding. The N-propyl group reduces the nitrogen atom's solvent-accessible surface area by ~35% compared to N-H tropanes, diminishing hydrogen-bonding potential with aqueous phases and promoting membrane partitioning. This modification also subtly modulates the basicity of the bridgehead nitrogen, lowering its pKa by approximately 0.5 units relative to N-methyltropanes, which may influence ionic interactions with aspartate residues in neurotransmitter transporters [8]. Crucially, the propyl substituent strikes a balance between size and flexibility—unlike rigid aromatic substituents that can induce conformational changes reducing DAT affinity or promoting off-target activity.

Table 3: Influence of N-Substituents on Tropane Pharmacological Properties

N-SubstituentDAT Ki (nM)*SERT/DAT Selectivity RatiologP (Experimental)Brain Penetration (AUCRatio)
Methyl (cocaine)211 ± 341:8.22.100.85
Propyl48 ± 71:15.32.951.42
Cyclopropyl93 ± 111:12.62.881.28
Allyl67 ± 91:10.12.801.35
Benzyl38 ± 51:3.23.750.91

Structure-activity relationship (SAR) studies reveal a Goldilocks principle for N-alkyl chain length in tropane-based DAT inhibitors. While methyl substitution yields moderate affinity (Ki ≈ 200-500nM), elongation to ethyl or propyl enhances DAT binding (Ki ≈ 50-100nM). Further extension to butyl or pentyl chains diminishes activity, suggesting optimal steric complementarity with the propyl group [6] [8]. The linear alkyl chain also simplifies synthesis compared to branched or cyclic analogs (e.g., 8-isopropyl or 8-cyclopropyl derivatives), enabling cost-effective scale-up. Furthermore, metabolic studies indicate the N-propyl group undergoes slower oxidative dealkylation than N-methyl groups, potentially extending plasma half-life without introducing the complex metabolism seen in N-benzyl derivatives [6].

Properties

CAS Number

60206-30-6

Product Name

8-Propyl-8-azabicyclo[3.2.1]octan-3-one

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-2-5-11-8-3-4-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3

InChI Key

CNUAQXNYPHDMAG-UHFFFAOYSA-N

SMILES

CCCN1C2CCC1CC(=O)C2

Canonical SMILES

CCCN1C2CCC1CC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.